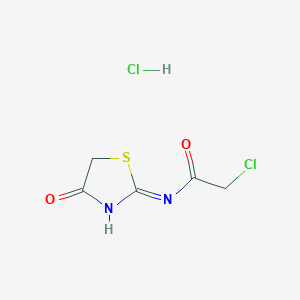
2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide
説明
“2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide” is a chemical compound with the CAS Number: 1170060-49-7 . It has a molecular weight of 202.21 and its IUPAC name is 2-(4-oxo-1(4H)-quinolinyl)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O2/c12-11(15)7-13-6-5-10(14)8-3-1-2-4-9(8)13/h1-6H,7H2,(H2,12,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder and it is stored at room temperature .科学的研究の応用
Antiproliferative Agents
The quinolone derivatives, such as 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide , have shown potential as antiproliferative agents. They are particularly effective against certain cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cells . These compounds can induce cell cycle arrest at the G2/M phase, which is a critical control point where cells ensure they are ready to enter the mitotic phase. The arrest is supported by the activation of various caspases and the modulation of proteins like Cytochrome C, BAX, and Bcl-2, which are involved in apoptotic pathways .
Apoptosis Induction
The same class of compounds has been studied for their ability to induce apoptosis, a programmed cell death crucial for eliminating cancer cells . Annexin V-FITC staining, a common method to detect apoptotic cells, has indicated significant pro-apoptotic activity. This makes 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide a promising candidate for the development of new anticancer drugs that can trigger apoptosis in tumor cells .
Antifungal Applications
Synthesized derivatives of quinolone, including 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide , have been evaluated for their antifungal properties. Some of these compounds have shown prominent activity against fungal strains, which could lead to the development of new antifungal medications . This is particularly important as resistance to existing antifungal agents is a growing concern.
Green Chemistry Synthesis
The synthesis of quinolone derivatives can be achieved through eco-friendly methods. Using water as a solvent and avoiding harmful solvents is a significant achievement in green chemistry, making the production of 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide more environmentally sustainable . This approach aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical manufacturing.
Spectroscopic and Thermal Analyses
The compound has been characterized using various spectroscopic and thermal analysis techniques. These analyses provide a comprehensive understanding of its reaction profile and help in determining the purity and stability of the compound. Such information is crucial for the development of pharmaceuticals and other applications where the compound’s behavior under different conditions is a concern .
Drug Development
Quinolone derivatives are common in drug development due to their unique structure and pharmacological activities2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide could play a role in the improvement of anti-cancer drug resistance, offering new avenues for treatment strategies .
Biological Activity Profiling
The biological activity of quinolone derivatives is diverse, ranging from antibacterial to anticancer properties. Research into 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide could expand our understanding of its pharmacological profile and lead to the discovery of new therapeutic uses .
Chemical Synthesis and Medicinal Chemistry
The compound serves as an interesting precursor in chemical synthesis, particularly in medicinal chemistry. Its ability to form stable bonds and its reactivity make it a valuable building block for creating more complex molecules with potential therapeutic benefits .
Safety and Hazards
特性
IUPAC Name |
2-(4-oxoquinolin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-11(15)7-13-6-5-10(14)8-3-1-2-4-9(8)13/h1-6H,7H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNOEMMGTSMBME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=CN2CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide | |
CAS RN |
1170060-49-7 | |
| Record name | 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1418267.png)


![3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1418273.png)
![3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418274.png)


![N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418280.png)
![3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418282.png)
![3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418284.png)
![3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418285.png)
![3-[4-(2-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418286.png)
![3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418287.png)
